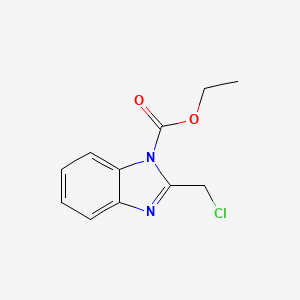

ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, also known as CMBI, is an organic compound that has recently gained attention due to its potential applications in various scientific research fields. CMBI is a member of the benzimidazole family, which has been studied for its unique properties and reactivity. CMBI has been studied for its ability to be used as an intermediate in the synthesis of other compounds, as well as its ability to act as a catalyst in certain reactions. Additionally, CMBI has been studied for its potential applications in biochemical and physiological research, as it has been shown to interact with certain proteins and receptors.

Applications De Recherche Scientifique

- Benzyl chloride serves as a versatile building block for quinoline derivatives. Researchers have reported an unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane-promoted Friedländer reaction. This compound acts as a poly-functionalized quinoline, enabling subsequent Williamson ether synthesis with phenols and in situ ester hydrolysis reactions .

- Researchers have synthesized novel derivatives of 2-chloromethyl-1H-benzimidazole for their antibacterial properties. These compounds exhibit potential as antimicrobial agents .

- Benzyl chloride plays a crucial role in the preparation of 2-chloromethyl-4(3H)-quinazolinones . These intermediates are essential for developing novel anticancer agents with 4-anilinoquinazoline scaffolds .

- Benzyl chloride is a key starting material for the synthesis of phenylacetic acid , which serves as a precursor for pharmaceutical compounds. The conversion involves benzyl cyanide, generated from benzyl chloride and sodium cyanide .

- Alkylation of tertiary amines with benzyl chloride leads to the formation of quaternary ammonium salts . These salts find applications as surfactants in various industries .

- Benzyl chloride acts as a protecting group for phenols during organic synthesis. It facilitates the preparation of various compounds, including laterifluorones .

Synthesis of Quinoline Derivatives

Antibacterial Agents

Quinazolinone Synthesis

Phenylacetic Acid Precursor

Quaternary Ammonium Salts

Protecting Group in Organic Synthesis

Mécanisme D'action

Target of Action

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a complex organic compoundCompounds with similar structures, such as chloroalkyl ethers, are known to act as alkylating agents . Alkylating agents can interact with DNA and other cellular components, disrupting their normal function .

Mode of Action

Chloromethyl groups are reactive and can undergo various chemical reactions, including nucleophilic substitution . In these reactions, the chloromethyl group can be replaced by other groups, leading to changes in the molecule’s structure and properties .

Biochemical Pathways

Chloroalkyl ethers, which have a similar structure, have been shown to undergo oxidation reactions initiated by oh radicals . These reactions can lead to the formation of various products, potentially affecting multiple biochemical pathways .

Propriétés

IUPAC Name |

ethyl 2-(chloromethyl)benzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQNQGSHORGGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2486262.png)

![5,7-dimethyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2486263.png)

![1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2486268.png)

![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)